(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylquinoline-4-carboxylate
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Overview
Description
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylquinoline-4-carboxylate is a heterocyclic compound that combines the structural features of oxadiazole and quinoline. These types of compounds are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylquinoline-4-carboxylate typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The reaction conditions often include the use of reagents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylquinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.
Medicine: The compound could serve as a lead compound for the development of new therapeutic agents.
Industry: Its stability and reactivity make it useful in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism by which (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylquinoline-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a five-membered ring with heteroatoms and have diverse biological activities.
Imidazoles: Known for their wide range of biological and clinical applications.
Thiadiazoles: These compounds have been studied for their antiviral and anticancer activities.
Uniqueness
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylquinoline-4-carboxylate is unique due to its combination of the oxadiazole and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H15N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C20H15N3O3/c1-13-11-16(15-9-5-6-10-17(15)21-13)20(24)25-12-18-22-23-19(26-18)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
InChI Key |
LLDBCYQMNLHNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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